Dipyridamole-d16 is a deuterated derivative of dipyridamole, a compound known for its role as an antiplatelet agent and vasodilator. Dipyridamole itself is primarily used in the prevention of blood clots, particularly in patients with heart conditions. The deuterated version, Dipyridamole-d16, is utilized in various scientific applications, including pharmacokinetic studies and metabolic research, due to its distinct isotopic labeling which allows for precise tracking within biological systems.
Dipyridamole-d16 is synthesized from its parent compound, dipyridamole, through specific chemical modifications that incorporate deuterium atoms into the molecular structure. This modification enhances the compound's utility in research settings.
Dipyridamole-d16 falls under the classification of pharmaceutical compounds and can be categorized as an antiplatelet agent and a vasodilator. It is also recognized in the field of isotopically labeled compounds, which are essential for advanced analytical techniques.
The synthesis of Dipyridamole-d16 typically involves the introduction of deuterium into the dipyridamole structure. Various methods can be employed for this purpose:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the incorporation of deuterium and to characterize the final product.
Dipyridamole-d16 retains the core structure of dipyridamole but features deuterium atoms at specific positions on the pyrimidine rings. The molecular formula for Dipyridamole-d16 is C_24H_26N_4O_4S, with the substitution of hydrogen atoms with deuterium represented as D.
Dipyridamole-d16 participates in various chemical reactions similar to those of its parent compound. Key reactions include:
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule, facilitated by appropriate catalysts or reaction conditions.
Dipyridamole-d16 functions primarily as an inhibitor of platelet aggregation. It achieves this by inhibiting the uptake of adenosine into cells, leading to increased levels of adenosine in circulation. This action promotes vasodilation and reduces platelet activation.
Dipyridamole-d16 has several important applications in scientific research:
The unique properties of Dipyridamole-d16 make it a valuable tool for researchers investigating complex biochemical pathways and drug interactions.
Dipyridamole-d16 (2,2',2'',2'''-((4,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl))tetrakis(ethan-1,1,2,2-d4-1-ol)) represents a precision-deuterated isotopologue where sixteen hydrogen atoms at specific molecular positions are replaced with deuterium (²H or D), yielding the molecular formula C~24~H~24~D~16~N~8~O~4~ and molecular weight of 520.72 g/mol [1] [3] [4]. The incorporation of deuterium at these positions follows carefully designed synthetic routes to ensure isotopic purity exceeding 98%, which is critical for pharmaceutical tracer applications. The primary methodology involves multi-step chemical synthesis using deuterated reagents, with sodium borodeuteride (NaBD~4~) serving as a fundamental deuterium source for carbonyl reduction sites [1] [6]. This process specifically targets the ethanol moieties of dipyridamole, where deuterium atoms are incorporated in a symmetric pattern across the four hydroxyethyl groups (positions: 1,1,2,2-tetradeutero-ethanol substituents) [4].
Advanced organometallic approaches have been adapted for complex heterocyclic systems like dipyridamole, inspired by tungsten-complexed pyridinium reduction techniques. These methods enable stepwise deuterium addition under controlled conditions, minimizing isotopic scrambling and ensuring regiospecific incorporation [6]. A significant challenge lies in maintaining stereochemical integrity during deuteration, particularly given dipyridamole's molecular complexity. Modern synthetic strategies employ protected intermediates and kinetic control to prevent racemization and ensure the deuterated product retains the pharmacological relevance of the parent compound [6]. Post-synthesis, the deuterium enrichment pattern is confirmed through mass spectrometry and nuclear magnetic resonance (NMR) analysis, with the characteristic absence of proton signals at 2.5-3.8 ppm (ethylenic region) in ¹H-NMR spectra confirming successful deuteration at the specified positions [1] [4].
Table 1: Synthetic Methods for Deuterium Incorporation in Dipyridamole-d16
| Method Category | Key Reagents | Deuterated Positions | Isotopic Purity | Limitations |
|---|---|---|---|---|
| Chemical Reduction | NaBD~4~, D~2~O solvent | Hydroxyethyl groups (16D) | >98% | Requires precursor protection |
| Organometallic Catalysis | D~2~ gas, tungsten complexes | Theoretical multi-site | 85-92% | Lower regioselectivity for complex substrates |
| Stepwise Isotopic Exchange | D~2~O, transition metal catalysts | Variable positions | <80% | Unsuitable for precision labeling |
The optimization of dipyridamole-d16 synthesis prioritizes isotopic stability and metabolic non-exchangeability to ensure reliability as a pharmacokinetic tracer. Unlike hydrogen-deuterium exchange methods that yield transitory labeling, the covalent C-D bonds in dipyridamole-d16 exhibit high stability under physiological conditions due to their placement in aliphatic (non-labile) positions [1] [6]. This stability is crucial because deuterium located at labile positions (e.g., -OH, -COOH) would rapidly exchange with bodily fluids, invalidating pharmacokinetic measurements. Metabolic studies confirm that the deuterium atoms within dipyridamole-d16's hydroxyethyl groups remain intact during hepatic processing, allowing accurate tracing of the parent compound without interference from isotopologue degradation [1] [5].
Pharmacokinetic advantages emerge from deuterium-induced kinetic isotope effects (KIEs), where the stronger C-D bond (compared to C-H) slows specific metabolic transformations. For dipyridamole-d16, this manifests as reduced first-pass metabolism and extended elimination half-life relative to non-deuterated dipyridamole. Studies in human pharmacokinetic models demonstrate a 1.3 to 1.5-fold increase in terminal half-life (t~½~) and a corresponding 20-30% decrease in systemic clearance (Cl) for the deuterated analog compared to its protiated counterpart [2] [5]. These alterations enhance the compound's utility as an internal standard in mass spectrometry-based bioanalysis by amplifying detection windows and improving quantification limits for low-abundance metabolites [1] [4]. Optimization parameters include reaction temperature control (0°C to 4°C during reduction phases) to minimize deuterium scrambling and the use of anhydrous deuterated solvents to prevent back-exchange with protium sources [6]. The resulting material exhibits batch-to-batch consistency in isotopic enrichment (>98 atom % D), meeting stringent requirements for regulatory bioanalysis in drug development pipelines [4].
Table 2: Comparative Pharmacokinetic Parameters of Dipyridamole and Dipyridamole-d16
| Pharmacokinetic Parameter | Dipyridamole | Dipyridamole-d16 | Change (%) | Biological Significance |
|---|---|---|---|---|
| Terminal Half-Life (t~½~) | 11.6 ± 2.2 hours | 15.1 ± 2.8 hours | +30.2% | Extended detection window |
| Systemic Clearance (Cl) | 8.27 ± 1.82 L/hour | 5.92 ± 1.45 L/hour | -28.4% | Reduced elimination rate |
| Oral Bioavailability (F) | 43 ± 13% | 58 ± 15% | +34.9% | Enhanced absorption efficiency |
| Volume of Distribution (V~d~) | 141 ± 51 L | 132 ± 48 L | -6.4% | Similar tissue penetration |
Rigorous analytical validation is indispensable for confirming the isotopic purity and molecular integrity of dipyridamole-d16, employing orthogonal techniques to quantify deuterium enrichment and positional fidelity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the primary quantitative tool, leveraging the 16-Da mass shift between dipyridamole-d16 (m/z 521.7 [M+H]⁺) and unlabeled dipyridamole (m/z 505.6 [M+H]⁺) to establish isotopic purity [1] [4]. High-resolution mass spectrometry (HRMS) further resolves potential impurities from under-deuteration (e.g., dipyridamole-d15) or over-deuteration artifacts, with specifications requiring ≤0.5% combined isotopic impurities for pharmaceutical tracer applications [4] [6]. Quantitative nuclear magnetic resonance (qNMR) spectroscopy, particularly deuterium NMR (²H-NMR), provides positional validation by mapping deuterium distribution across the molecular scaffold. The absence of residual proton signals in the aliphatic region (δ~H~ 2.5-4.0 ppm) via ¹H-NMR confirms complete deuteration at the four hydroxyethyl groups, while characteristic splitting patterns in ¹³C-NMR spectra verify the retention of molecular symmetry post-deuteration [1] [6].
Molecular rotational resonance (MRR) spectroscopy has emerged as a powerful technique for distinguishing dipyridamole-d16 isotopomers based on their unique moments of inertia, offering unparalleled specificity in identifying even minor isotopic impurities at levels <0.1% [6]. This sensitivity surpasses conventional NMR and MS approaches in detecting regiochemical anomalies in deuterium placement. Validation protocols follow International Council for Harmonisation (ICH) guidelines Q2(R1), establishing method parameters including accuracy (98-102%), precision (RSD <1.5%), linearity (r² >0.999 over 50-150% of test concentration), and robustness against minor variations in chromatographic conditions [4]. For batch release certification, certificates of analysis include comprehensive characterization data: isotopic enrichment by LC-MS, chemical purity by HPLC-UV (>99.5%), residual solvent content, and confirmation of structural equivalence to unlabeled dipyridamole via comparative spectroscopy [1] [3] [4]. These analytical safeguards ensure dipyridamole-d16 performs reliably as a bioanalytical internal standard and pharmacokinetic tracer without introducing analytical bias due to isotopic heterogeneity.
Table 3: Analytical Techniques for Validation of Dipyridamole-d16
| Analytical Method | Target Parameter | Acceptance Criteria | Technical Advantages |
|---|---|---|---|
| LC-MS/MS (MRM mode) | Isotopic purity | ≥98.0 atom % D | High sensitivity (LOD 0.05 ng/mL) |
| ²H-NMR Spectroscopy | Positional integrity | No detectable protium at C1/C2 of ethanol groups | Confirms regiochemistry of deuteration |
| Molecular Rotational Resonance (MRR) | Isotopomer distribution | ≤0.1% individual impurities | Distinguishes isotopomers by rotational constants |
| HPLC-UV/Photodiode Array | Chemical purity | ≥99.5% | Detects non-isotopic contaminants |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6